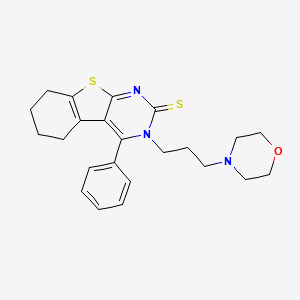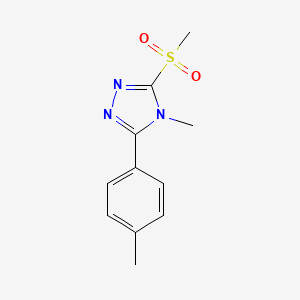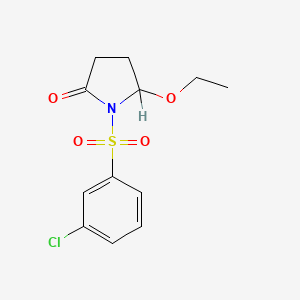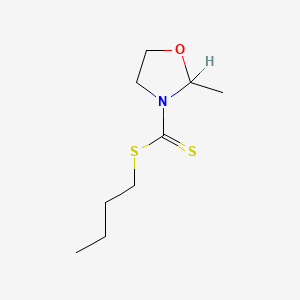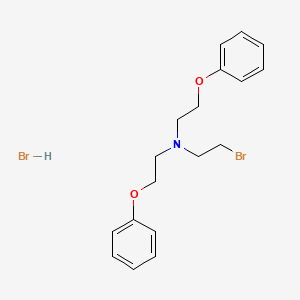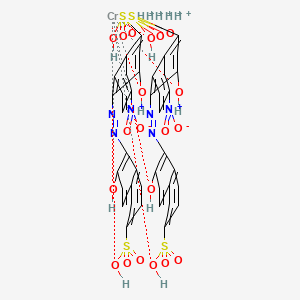
Pentahydrogen bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(3-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) is a complex organic compound with a molecular formula of C40H31CrN6O20S4+5 and a molecular weight of 1096.00. This compound is known for its intricate structure, which includes multiple sulfonate groups, hydroxyl groups, and azo linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The process typically begins with the diazotization of 2-hydroxy-6-sulfo-1-naphthylamine, followed by coupling with 3-hydroxy-4-nitronaphthalene-1-sulfonic acid . The resulting intermediate is then complexed with chromium ions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions can produce amine derivatives .
科学的研究の応用
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) involves its interaction with various molecular targets and pathways. The compound’s azo groups can undergo redox reactions, influencing cellular processes and biochemical pathways. Additionally, the sulfonate groups enhance its solubility and reactivity in aqueous environments .
類似化合物との比較
Similar Compounds
- Disodium 3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-1-naphthalenesulfonate
- 3-Hydroxy-4-[(2-hydroxy-1-naphthyl)methyl]-2-naphthoic acid
- 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
Uniqueness
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) stands out due to its complex structure, which includes multiple functional groups and a chromium center. This unique combination of features imparts distinct chemical properties, making it valuable for various scientific and industrial applications .
特性
CAS番号 |
94021-55-3 |
|---|---|
分子式 |
C40H31CrN6O20S4+5 |
分子量 |
1096.0 g/mol |
IUPAC名 |
chromium;hydron;3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/2C20H13N3O10S2.Cr/c2*24-16-6-1-10-7-12(34(28,29)30)3-5-13(10)19(16)21-22-20-14-4-2-11(23(26)27)8-15(14)18(9-17(20)25)35(31,32)33;/h2*1-9,24-25H,(H,28,29,30)(H,31,32,33);/p+5 |
InChIキー |
JLYDTXRSWURFGK-UHFFFAOYSA-S |
正規SMILES |
[H+].[H+].[H+].[H+].[H+].C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



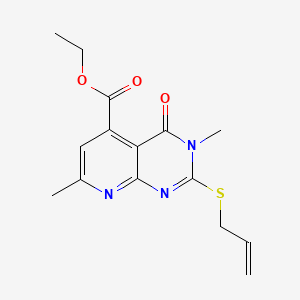
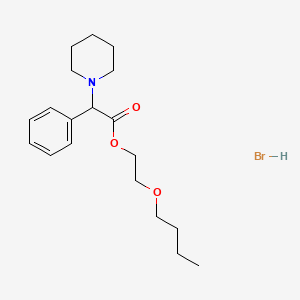
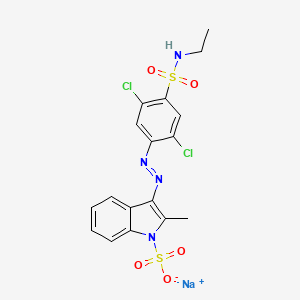
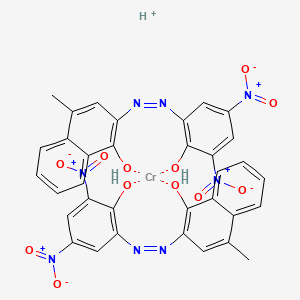

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)

